2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. This compound features a bromine atom and two methoxy groups attached to a benzene ring, along with an amino group and a hydroxyl group on the ethan-1-ol chain. It is known for its potential psychoactive properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the use of the Delépine reaction, where the α-brominated intermediate is reacted with hexamethylenetetramine to afford the primary amine . This method typically involves the following steps:
Bromination: The starting material, 4-bromo-2,5-dimethoxybenzaldehyde, undergoes bromination to introduce the bromine atom.
Grignard Reaction: The brominated intermediate is then subjected to a Grignard reaction using methylmagnesium bromide.
Oxidation: The resulting product is oxidized using pyridinium chlorochromate (PCC) to form the ketone.
Delépine Reaction: The ketone is then reacted with hexamethylenetetramine, followed by acid hydrolysis to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol has been studied for various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s potential psychoactive properties make it a subject of interest in neurochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain. This interaction is thought to contribute to its psychoactive effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B): A well-known psychoactive compound with similar structural features.
4-Bromo-2,5-dimethoxyphenethylamine: Another compound with similar functional groups and potential psychoactive properties.
Uniqueness
2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which may result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H14BrNO3 |
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Molecular Weight |
276.13 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-9-3-6(8(12)5-13)7(11)4-10(9)15-2/h3-4,8,13H,5,12H2,1-2H3 |
InChI Key |
XKDHZTDZZNWGEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CO)N)Br)OC |
Origin of Product |
United States |
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